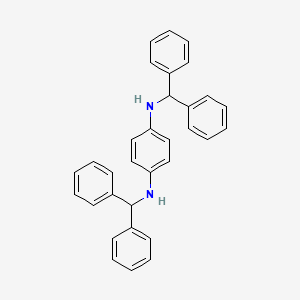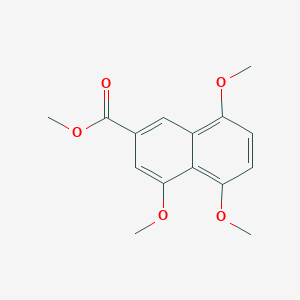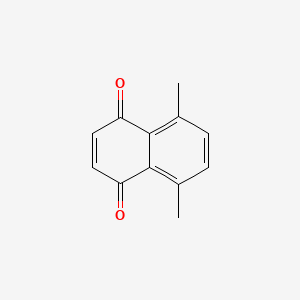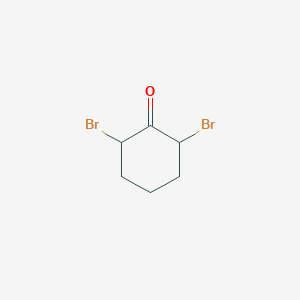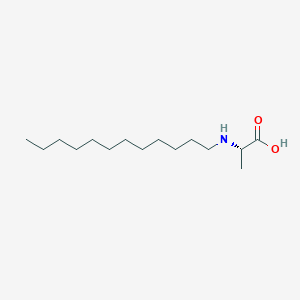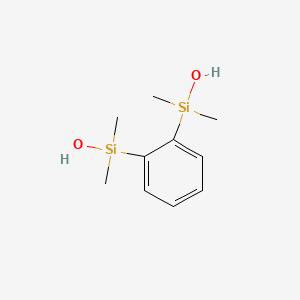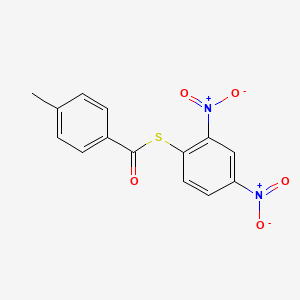
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenecarbothioic acid moiety, a 4-methyl group, and an S-(2,4-dinitrophenyl) ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester typically involves the esterification of benzenecarbothioic acid with 2,4-dinitrophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenecarbothioic acid, S-methyl ester
- Benzenecarbothioic acid, 4-methyl-, S-phenyl ester
- Benzenecarbothioic acid, 4-methyl-, S-(2-methylpropyl) ester
Uniqueness
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are desired.
Eigenschaften
CAS-Nummer |
35539-23-2 |
|---|---|
Molekularformel |
C14H10N2O5S |
Molekulargewicht |
318.31 g/mol |
IUPAC-Name |
S-(2,4-dinitrophenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C14H10N2O5S/c1-9-2-4-10(5-3-9)14(17)22-13-7-6-11(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |
InChI-Schlüssel |
LLOXVQLCHFACKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


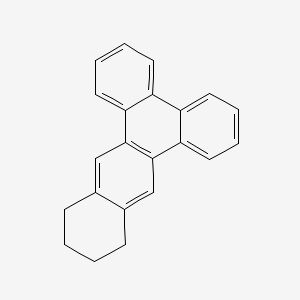
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)


